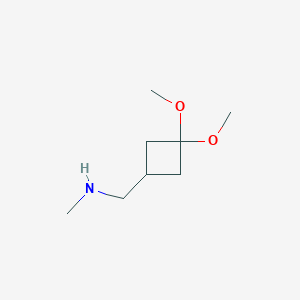
6-(2-氨基乙氧基)-N,N-二乙基嘧啶-4-胺
描述
The compound “6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes, forming the basis for several important molecules, such as uracil, thymine, and cytosine, which are essential components of nucleic acids .
Molecular Structure Analysis
The molecular structure would likely feature a pyrimidine ring, with an aminoethoxy group attached at the 6-position and a diethylamine group attached at the 4-position. The presence of these functional groups would likely impart certain chemical properties to the molecule, such as polarity and the ability to participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of polar functional groups in this compound suggests that it might have some degree of solubility in polar solvents .科学研究应用
光氧化还原催化:Ociepa、Turkowska 和 Gryko(2018 年)的一项研究探讨了使用胺通过无金属光氧化还原策略形成 C(sp3)–C(sp) 和 C(sp3)–C(sp2) 键。这个涉及伯胺衍生物的过程对于合成功能化炔烃和 (E)-烯烃非常重要,突出了胺在有机合成中的多功能性 (Ociepa 等人,2018 年).
亲核反应:Syadyaryavichyute 和 Vainilavichyus(1996 年)的研究讨论了某些嘧啶化合物与胺的行为。他们发现了对理解嘧啶(该化合物所属的类别)化学至关重要的特定反应和取代 (Syadyaryavichyute 和 Vainilavichyus,1996 年).
环氧-胺交联材料:Woods 和 Vreugdenhil(2006 年)使用溶胶-凝胶化学结合环氧-胺交联反应合成了材料。这些材料对化学环境表现出持续的响应性,这一特性在先进材料应用中很有用 (Woods 和 Vreugdenhil,2006 年).
氨基嘧啶的氧化还原行为:Raczynska、Kolczynska 和 Stepniewski(2012 年)研究了单电子氧化还原对 4-氨基嘧啶的影响。他们的研究结果有助于理解嘧啶的氧化还原行为,这对于它们在化学和生物过程中的应用至关重要 (Raczynska 等人,2012 年).
嘧啶中的氢键和互变异构:Shagidullin 等人(2004 年)的工作重点是含氨基嘧啶的大环中的氢键和互变异构。他们关于氨基-亚胺互变异构和氢键的研究结果对于理解嘧啶的化学行为非常重要 (Shagidullin 等人,2004 年).
使用胺浸渍的二氧化硅进行二氧化碳捕获:Sanz-Pérez 等人(2016 年)研究了将各种胺浸渍在介孔二氧化硅上用于捕获二氧化碳。这项研究与环境应用相关,尤其是在气体捕获和储存领域 (Sanz-Pérez 等人,2016 年).
作用机制
Target of Action
The primary targets of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These enzymes play crucial roles in maintaining the electrochemical gradients across the cell membranes, which are essential for cellular functions such as signal transduction, nutrient uptake, and muscle contraction .
Mode of Action
6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine interacts with its targets by reducing the activity of sodium-potassium ATPase and stimulating the reuptake function of sarcoplasmic calcium ATPase isoform 2 . This dual action leads to an increase in intracellular calcium concentration, thereby enhancing the contractility of cardiac muscle cells .
Biochemical Pathways
The compound affects the calcium signaling pathway in cardiac muscle cells . By inhibiting sodium-potassium ATPase, it disrupts the ion balance across the cell membrane, leading to an influx of calcium ions . Simultaneously, the stimulation of sarcoplasmic calcium ATPase isoform 2 enhances the reuptake of calcium into the sarcoplasmic reticulum . These actions result in an increased concentration of calcium ions in the cytosol, which triggers the contraction of cardiac muscle cells .
Result of Action
The molecular and cellular effects of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine’s action include enhanced contractility of cardiac muscle cells due to increased intracellular calcium concentration . This can potentially improve the heart’s pumping efficiency, making it a promising candidate for the treatment of heart diseases .
未来方向
属性
IUPAC Name |
6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-3-14(4-2)9-7-10(13-8-12-9)15-6-5-11/h7-8H,3-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMTUKNLEVRGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=NC=N1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















